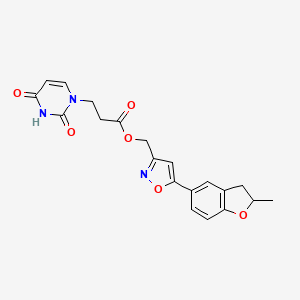

(5-(2-methyl-2,3-dihydrobenzofuran-5-yl)isoxazol-3-yl)methyl 3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoate

Description

The compound "(5-(2-methyl-2,3-dihydrobenzofuran-5-yl)isoxazol-3-yl)methyl 3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoate" features a hybrid structure combining three key moieties:

- Ester-linked propanoate chain: A methyl ester bridge connecting the core to a propanoate group.

- Dihydropyrimidinone unit: A 2,4-dioxo-3,4-dihydropyrimidine group, which is a common pharmacophore in kinase inhibitors and antiviral agents due to its hydrogen-bonding capacity.

Properties

IUPAC Name |

[5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazol-3-yl]methyl 3-(2,4-dioxopyrimidin-1-yl)propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O6/c1-12-8-14-9-13(2-3-16(14)28-12)17-10-15(22-29-17)11-27-19(25)5-7-23-6-4-18(24)21-20(23)26/h2-4,6,9-10,12H,5,7-8,11H2,1H3,(H,21,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGVZVIVVRYDAFC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=C(O1)C=CC(=C2)C3=CC(=NO3)COC(=O)CCN4C=CC(=O)NC4=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

The compound (5-(2-methyl-2,3-dihydrobenzofuran-5-yl)isoxazol-3-yl)methyl 3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoate is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to explore its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features several functional groups including isoxazole and pyrimidine derivatives, which are known to contribute to various biological activities. The molecular formula is , with a molecular weight of approximately 370.42 g/mol.

Anticancer Activity

Recent studies have indicated that compounds similar to the one may exhibit anticancer properties. For instance, derivatives containing benzofuran and isoxazole moieties have shown significant cytotoxic effects against various cancer cell lines. In particular:

- Cytotoxicity : Compounds with similar structures have demonstrated IC50 values in the range of 5-10 µM against human cancer cell lines such as breast (MCF-7), colon (HT-29), and lung (A549) cancer cells .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Research on related benzofuran derivatives has shown activity against various bacterial strains, indicating that the compound could act as an antimicrobial agent .

The mechanism of action for this compound remains largely uncharacterized due to limited research. However, it is hypothesized that the interaction with specific enzymes or receptors could modulate biological pathways involved in cell proliferation and apoptosis. For example:

- Enzyme Inhibition : Similar compounds have been noted for their ability to inhibit enzymes such as topoisomerases and kinases, which are critical in cancer cell growth and survival .

Case Studies and Research Findings

- Study on Cytotoxic Effects : A study evaluating the antiproliferative effects of isoxazole derivatives found that compounds with similar structures inhibited cell growth in a dose-dependent manner, suggesting a promising avenue for drug development .

- Antimicrobial Evaluation : Another investigation into benzofuran derivatives demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli, indicating that modifications to the benzofuran structure can enhance bioactivity .

Scientific Research Applications

Molecular Formula and Weight

- Molecular Formula : C₁₄H₁₅N₃O₅

- Molecular Weight : Approximately 303.29 g/mol

Medicinal Chemistry

The primary application of this compound lies in medicinal chemistry , where it is investigated for its potential as a pharmaceutical agent. Its structural components suggest possible interactions with biological targets, making it a candidate for drug development.

Potential Therapeutic Areas

- Anti-inflammatory Agents : Compounds with similar structures have shown anti-inflammatory properties, indicating that this compound may also exhibit such activity.

- Antimicrobial Activity : The presence of isoxazole and benzofuran rings often correlates with antimicrobial effects, suggesting further exploration in this area.

- Cancer Research : Preliminary studies indicate that derivatives of this compound may inhibit cancer cell growth, warranting in-depth investigation into its anticancer properties.

Case Studies and Research Findings

Several studies have highlighted the biological activities associated with compounds structurally similar to (5-(2-methyl-2,3-dihydrobenzofuran-5-yl)isoxazol-3-yl)methyl 3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoate:

- In Silico Studies : Molecular docking studies have been performed to predict the binding affinity of this compound to various protein targets involved in inflammatory pathways, suggesting its potential as a 5-lipoxygenase inhibitor .

- Synthesis and Characterization : The synthesis of similar compounds has been documented using efficient multi-step organic reactions. Characterization techniques such as NMR and mass spectrometry confirm the structural integrity necessary for biological activity .

Interaction Studies

Understanding how (5-(2-methyl-2,3-dihydrobenzofuran-5-yl)isoxazol-3-yl)methyl 3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoate interacts with biological systems is crucial. Interaction studies focus on:

- Binding affinities to target proteins.

- Mechanisms of action at cellular levels.

These studies are essential for advancing the compound from laboratory research to clinical applications.

Comparison with Similar Compounds

Structural Features

The following table highlights structural similarities and differences with analogs from the literature:

Key Observations :

Physicochemical Properties

Analysis :

- The target’s ester and dihydropyrimidinone groups likely confer moderate solubility, balancing lipophilicity from the dihydrobenzofuran core.

- The nitrophenyl group in ’s compound reduces solubility compared to the target’s less polar substituents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.